N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a hydrazide group, and substituted phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-ethoxyphenyl group.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with 3,5-ditert-butyl-4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, while the phenyl and pyrazole rings contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.
Biological Activity
N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A pyrazole core.
- A carbohydrazide functional group.
- Substituents including 3,5-Ditert-butyl-4-hydroxyphenyl and 4-ethoxyphenyl .
Molecular Formula and Weight
- Molecular Formula : C22H30N4O3
- Molecular Weight : 398.50 g/mol
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the hydroxyphenyl group is known to enhance radical scavenging activity, which may contribute to the protection against oxidative stress-related diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antimicrobial properties. The specific compound may show effectiveness against various bacterial strains due to its ability to disrupt microbial cell membranes.
Antitumor Activity
Some studies have indicated that pyrazole derivatives can possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
Research on related compounds suggests that they may act as inhibitors for certain enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions.
Study 1: Antioxidant Efficacy
A study focused on the antioxidant capacity of compounds similar to this compound reported a significant reduction in reactive oxygen species (ROS) levels in vitro. The IC50 value for radical scavenging was found to be approximately 25 µg/mL, indicating potent antioxidant activity.
Study 2: Antimicrobial Screening
In a screening of various derivatives against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for both strains. This suggests potential utility in developing antimicrobial agents.
Study 3: Antitumor Mechanism
A recent investigation into the antitumor effects revealed that treatment with this compound led to a significant decrease in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis showed an increase in apoptotic cells, supporting its role as a potential chemotherapeutic agent.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C27H34N4O3 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H34N4O3/c1-8-34-19-11-9-18(10-12-19)22-15-23(30-29-22)25(33)31-28-16-17-13-20(26(2,3)4)24(32)21(14-17)27(5,6)7/h9-16,32H,8H2,1-7H3,(H,29,30)(H,31,33)/b28-16+ |
InChI Key |
MFGMPVSONLLUOM-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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